9-Decenal

Descripción

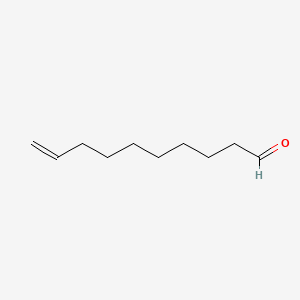

Structure

3D Structure

Propiedades

IUPAC Name |

dec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMSQWLDTSOVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052072 | |

| Record name | 9-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; aroma of cooked meat | |

| Record name | 9-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

211.00 °C. @ 760.00 mm Hg | |

| Record name | 9-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most non-polar solvents, soluble (in ethanol) | |

| Record name | 9-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.849 | |

| Record name | 9-Decenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39770-05-3 | |

| Record name | 9-Decenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39770-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Decenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-decenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E4C80798Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Decenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 9-Decenal

Abstract: This document provides a comprehensive technical overview of 9-Decenal (C₁₀H₁₈O), an unsaturated aliphatic aldehyde. It details the compound's chemical structure, physicochemical properties, and characteristic spectroscopic features. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the oxidation of 9-decen-1-ol (B78377). Applications, including its role as a fragrance and flavor agent and as a synthetic intermediate, are discussed. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical and workflow diagrams.

Chemical Structure and Identifiers

This compound is a ten-carbon aliphatic chain featuring a terminal aldehyde group at position 1 and a terminal alkene group at position 9. Its unsaturated nature and aldehyde functionality are key to its chemical reactivity and sensory properties.

Below is a diagram illustrating the key structural features and identifiers for this compound.

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value |

| IUPAC Name | dec-9-enal[1][2] |

| CAS Number | 39770-05-3[1] |

| Molecular Formula | C₁₀H₁₈O[1][3][4] |

| Molecular Weight | 154.25 g/mol [1][3] |

| Synonyms | 9-decen-1-al, Costenal, FEMA 3912[1][3] |

| InChIKey | AKMSQWLDTSOVME-UHFFFAOYSA-N[1] |

| SMILES | C=CCCCCCCCC=O[2] |

| FEMA Number | 3912[1][3] |

| EC Number | 254-624-5[1][4] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] It is characterized by a powerful and fresh aldehydic aroma with notes of orange peel, citrus, and wax.[5] Its physical and chemical properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Aldehydic, citrus, green, waxy | [3][5] |

| Boiling Point | 211 - 227.64 °C at 760 mmHg | [3][4][5][6] |

| Melting Point | -16 °C (estimate) | [6] |

| Density | 0.829 - 0.866 g/cm³ | [3][4] |

| Refractive Index | 1.437 - 1.443 at 20 °C | [3] |

| Flash Point | 83.5 - 97.78 °C | [4][7] |

| Solubility | Insoluble in water | [3] |

| Vapor Pressure | 0.115 mmHg at 25 °C | [4] |

| Purity | ≥ 98.0% | [3] |

Spectroscopic Analysis (Predicted)

While specific spectral data requires direct experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features based on the known behavior of its functional groups: a terminal aldehyde and a terminal alkene.

Table 3: Predicted Spectroscopic Features of this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| IR | C=O Stretch (Aldehyde) | ~1730 cm⁻¹ | Strong, sharp absorption, characteristic of a saturated aliphatic aldehyde.[8][9][10] |

| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | Two distinct, moderate peaks. The 2720 cm⁻¹ peak is highly diagnostic.[8][10][11] | |

| C=C Stretch (Alkene) | ~1640-1650 cm⁻¹ | Moderate to weak absorption.[11][12] | |

| =C-H Stretch (Alkene) | ~3080 cm⁻¹ | Moderate absorption, appears just above the main C-H alkane region.[11] | |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.6 - 9.8 ppm (t) | Highly deshielded proton, appears as a triplet due to coupling with the adjacent CH₂ group.[13][14] |

| Vinyl Protons (=CH₂) | δ 4.9 - 5.1 ppm (m) | Terminal methylene (B1212753) protons.[11] | |

| Vinyl Proton (=CH-) | δ 5.7 - 5.9 ppm (m) | The single proton on the internal carbon of the double bond.[11] | |

| α-Methylene Protons (-CH₂CHO) | δ 2.4 - 2.5 ppm (dt) | Protons adjacent to the carbonyl group, deshielded.[9][13] | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 190 - 200 ppm | Highly deshielded carbon, characteristic of aldehydes.[13][14][15] |

| Alkene Carbons (C=C) | δ ~114 ppm (=CH₂) and ~139 ppm (=CH-) | sp² hybridized carbons. | |

| Mass Spec | Molecular Ion (M⁺) | m/z 154 | The peak corresponding to the intact molecule. |

| Fragmentation | α-cleavage, McLafferty rearrangement | Expect loss of H (M-1), CHO (M-29), and characteristic fragments from cleavage at the carbonyl group and along the alkyl chain.[13][16] |

Synthesis and Experimental Protocols

This compound is not typically synthesized directly but is prepared via the oxidation of its corresponding primary alcohol, 9-decen-1-ol. The synthesis of 9-decen-1-ol itself can be achieved from undecylenic acid.[17] This section provides detailed protocols for the mild oxidation of 9-decen-1-ol to yield this compound, a method that prevents over-oxidation to the carboxylic acid.

Method A: Swern Oxidation

The Swern oxidation is a mild and efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[1][3][5][6]

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

-

Activation of DMSO: The flask is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.1 equivalents) is added, followed by the dropwise addition of a solution of anhydrous DMSO (2.2 equivalents) in CH₂Cl₂, ensuring the internal temperature remains below -60 °C. The resulting mixture is stirred for 15 minutes.[18]

-

Alcohol Addition: A solution of 9-decen-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the activated DMSO solution, maintaining the temperature below -60 °C. The reaction is stirred for an additional 30-45 minutes at this temperature.[18]

-

Base Quenching: Triethylamine (5.0 equivalents) is added dropwise to the flask. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[18]

-

Workup and Extraction: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable and commercially available reagent that provides a straightforward method for oxidizing primary alcohols to aldehydes.[2][4][7][19]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer.

-

Reaction Mixture: The flask is charged with a suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of silica gel in anhydrous dichloromethane (CH₂Cl₂).[18]

-

Alcohol Addition: A solution of 9-decen-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the vigorously stirred suspension at room temperature.[18] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Filtration: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium byproducts. The filter cake is washed thoroughly with additional diethyl ether.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Biological Role and Applications

This compound's primary application is in the fragrance and flavor industries, where it imparts fresh, aldehydic, and citrus notes to perfumes, cosmetics, and food products.[3][5] It is valued for its ability to add a bright top note to fragrance compositions.[5]

In the context of drug development and diagnostics, this compound serves as a synthetic intermediate. It is a precursor in the synthesis of 2-Hydroxydecanedioic Acid, a biomarker used to detect peroxisomal disorders like Zellweger syndrome in children's urine.

Safety and Handling

This compound is classified as a skin irritant.[7] Proper safety precautions are required for its handling and storage.

Table 4: Safety and Handling Guidelines

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. | [5][19] |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapors. | [7][20] |

| Storage | Store in a cool, dry place in tightly sealed containers. Protect from heat, light, and oxidizing agents. Store under an inert atmosphere (e.g., nitrogen). | [3][7] |

| Fire Safety | Flammable liquid. Keep away from sources of ignition. | [20] |

| Spills | Absorb with inert material and dispose of in accordance with local regulations. |

Conclusion

This compound is a versatile unsaturated aldehyde with significant applications in the flavor and fragrance industries. Its chemical structure, defined by a ten-carbon backbone with terminal aldehyde and alkene groups, dictates its distinct physicochemical and spectroscopic properties. The synthesis of this compound is reliably achieved through the mild oxidation of 9-decen-1-ol, for which standard organic chemistry protocols such as the Swern and PCC oxidations are highly effective. Beyond its sensory applications, its utility as a chemical intermediate highlights its relevance in the broader field of chemical and biomedical research.

References

- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Swern Oxidation [organic-chemistry.org]

9-Decenal (CAS 39770-05-3): A Comprehensive Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decenal, a long-chain unsaturated aldehyde, is a significant compound in the fragrance and flavor industries, valued for its distinct aldehydic, citrus, and waxy aroma.[1][2] Beyond its sensory characteristics, its chemical reactivity as an unsaturated aldehyde warrants a thorough examination of its synthesis, toxicological profile, and metabolic fate. This document provides an in-depth technical overview of this compound, consolidating available data on its chemical and physical properties, outlining a plausible synthetic pathway, and detailing relevant experimental protocols for toxicological assessment. Furthermore, it explores the metabolic pathways and mechanisms of action that are likely applicable to this compound based on current knowledge of long-chain unsaturated aldehydes.

Chemical and Physical Properties

This compound is a C10 aldehyde characterized by a terminal double bond. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [] |

| Molecular Weight | 154.25 g/mol | [] |

| CAS Number | 39770-05-3 | [4] |

| Appearance | Colorless to pale yellow liquid | [] |

| Odor | Aldehydic, citrus, green with a hint of orris on top | [] |

| Boiling Point | 211 °C at 760 mmHg | [] |

| Density | 0.829 g/cm³ | [] |

| Refractive Index | 1.437 - 1.443 at 20 °C | [] |

| Solubility | Insoluble in water | [] |

| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup |

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of its corresponding alcohol, 9-decen-1-ol (B78377). While specific literature detailing the synthesis of this compound is sparse, a method for producing 9-decen-1-ol from 1,10-decanediol (B1670011) has been patented.[5][6] This can be followed by a mild oxidation to yield the desired aldehyde.

Synthesis of 9-Decen-1-ol

A patented method describes the synthesis of 9-decen-1-ol from 1,10-decanediol.[5] The process involves heating 1,10-decanediol with a higher fatty acid and a catalyst, followed by continuous feeding of 1,10-decanediol and distillation of the product.[5]

Oxidation of 9-Decen-1-ol to this compound

The conversion of primary alcohols to aldehydes requires mild oxidizing agents to prevent over-oxidation to carboxylic acids.[7] Several reagents are suitable for this transformation, including Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[7][8] A general protocol for the oxidation of a long-chain primary alcohol to an aldehyde is described below.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

Materials:

-

Primary alcohol (e.g., 9-decen-1-ol)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMP to the solution in one portion. The molar ratio of DMP to the alcohol is typically around 1.1 to 1.5 equivalents.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.[8]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid byproduct dissolves.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Caption: Plausible two-step synthesis of this compound.

Toxicological Profile

This compound is classified as a skin irritant.[9] As a fragrance ingredient, its potential for dermal toxicity is of primary concern. Modern toxicological assessment relies heavily on in vitro methods to reduce animal testing.

In Vitro Skin Irritation

The potential of a chemical to cause skin irritation can be assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[10][11] This test uses a three-dimensional model of human epidermis cultured from non-transformed human keratinocytes.[12]

Experimental Protocol: OECD TG 439 - In Vitro Skin Irritation Test

Principle: The test chemical is applied topically to the surface of the RhE model. Skin irritation is identified by a reduction in cell viability below a defined threshold (≤ 50%) after a specific exposure and post-incubation period.[10][11] Cell viability is measured using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) precipitate, which is then quantified spectrophotometrically.[12]

Procedure:

-

Tissue Preparation: Commercially available RhE models are equilibrated in culture medium in 6-well plates.[11]

-

Application of Test Substance: A defined dose of the test substance (e.g., this compound) is applied directly to the surface of the epidermal model.[11]

-

Exposure and Post-Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).[11]

-

Viability Assessment:

-

Tissues are incubated with MTT solution for a specified time (e.g., 3 hours).

-

The formazan precipitate is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer.

-

-

Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the viability of the negative control-treated tissues. A viability of ≤ 50% classifies the substance as an irritant (GHS Category 2).[10][11]

Caption: Workflow for the OECD TG 439 in vitro skin irritation test.

Metabolism and Mechanism of Action

Metabolic Pathway

Long-chain aliphatic aldehydes like this compound are primarily metabolized through oxidation and reduction pathways. The main enzyme responsible for the oxidation of long-chain aldehydes to their corresponding carboxylic acids is fatty aldehyde dehydrogenase (FALDH).[13] Alternatively, aldehydes can be reduced to their corresponding alcohols by aldehyde reductases or alcohol dehydrogenases.[13][14]

Caption: Putative metabolic pathway of this compound in biological systems.

Mechanism of Action and Toxicity

As an unsaturated aldehyde, the reactivity of this compound is a key determinant of its biological effects. Unsaturated aldehydes are soft electrophiles that can react with soft biological nucleophiles, such as the thiolate groups of cysteine residues in proteins.[15] This can lead to the formation of covalent adducts and subsequent disruption of protein function.

The general mechanism of toxicity for α,β-unsaturated aldehydes involves Michael addition at the β-carbon, leading to the formation of protein and DNA adducts, which can induce cellular stress and genotoxicity.[15] While this compound is not an α,β-unsaturated aldehyde, its terminal double bond and aldehyde functionality still confer a degree of reactivity. Aldehydes, in general, can react with primary amine groups on lysine (B10760008) residues in proteins and on DNA bases, leading to the formation of Schiff bases and potentially cross-linking.[16]

Caption: General mechanism of cellular toxicity for unsaturated aldehydes.

Conclusion

This compound is a commercially important aldehyde with well-defined chemical and physical properties. While its primary applications are in the fragrance and flavor industries, its chemical structure suggests a potential for biological reactivity that warrants careful consideration. This whitepaper has provided a consolidated overview of the current knowledge on this compound, including a plausible synthetic route and detailed protocols for in vitro toxicological testing. The metabolism of this compound likely proceeds through oxidation and reduction, and its mechanism of toxicity is probably related to its ability to form adducts with cellular macromolecules. Further research is needed to elucidate specific signaling pathways that may be modulated by this compound and to fully characterize its pharmacological and toxicological profile.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. This compound | Fresh Citrus Aldehydic Aroma Chemical Supplier India [chemicalbull.com]

- 4. This compound | 39770-05-3 [chemicalbook.com]

- 5. CN105330516A - Synthesis method for 9-decenol - Google Patents [patents.google.com]

- 6. 9-DECEN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 7. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 9. This compound, 39770-05-3 [thegoodscentscompany.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. mbresearch.com [mbresearch.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro studies of aldehyde effects related to human respiratory carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Unsaturated Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unsaturated Aldehydes and Their Biological Reactivity

Unsaturated aldehydes are a class of reactive organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. These molecules are generated endogenously through lipid peroxidation of polyunsaturated fatty acids and are also found in the environment and in heated foods.[1][2] Their electrophilic nature allows them to readily react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to the modulation of various signaling pathways and cellular processes.[2][3] This reactivity is the basis for their diverse biological effects, ranging from cellular protection to toxicity, depending on the specific aldehyde, its concentration, and the cellular context. This guide provides an in-depth overview of the core biological activities of unsaturated aldehydes, focusing on their impact on the Keap1-Nrf2, MAPK, and inflammatory signaling pathways.

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4] α,β-Unsaturated aldehydes are potent activators of this pathway.[5]

Mechanism of Action

Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Unsaturated aldehydes, being electrophiles, can directly interact with reactive cysteine residues on Keap1.[6] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[6] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[5][6] This leads to the transcriptional upregulation of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) (GSH) biosynthesis.[4]

Quantitative Data on Nrf2 Activation

The potency of unsaturated aldehydes in activating the Nrf2 pathway can be quantified using various assays, such as ARE-luciferase reporter assays, and by measuring the induction of Nrf2 target genes.

| Unsaturated Aldehyde | Assay System | Endpoint Measured | Effective Concentration/EC50/Fold Induction | Reference |

| 4-Hydroxy-2-nonenal (HNE) | Human bronchial epithelial (HBE1) cells | Phase II enzyme mRNA induction | 2.17-fold (GCLC), 1.83-fold (NQO1) at 15 µM | [7] |

| Acrolein | Human bronchial epithelial (HBE1) cells | Phase II enzyme mRNA induction | 2.36-fold (GCLC), 1.40-fold (NQO1) at 20 µM | [7] |

| Cinnamaldehyde (B126680) | Human colon carcinoma (HCT116) cells | Nrf2 protein levels | Dose-dependent increase | [4] |

| 2-Cyano-3,12-dioxooleana-1,9-diene-28-imidazolide | ARE-luciferase reporter assay | Nrf2 activation | EC50 = 0.41 µM | [8] |

| Perillaldehyde, trans-cinnamaldehyde, safranal, 2,4-octadienal, citral, trans-2, cis-6-nonadienal, trans-2-hexenal | ARE-luciferase reporter assay | ARE activation | Demonstrated ability to activate ARE | [5] |

Experimental Protocol: ARE-Luciferase Reporter Assay

This protocol describes a method to quantify the activation of the Nrf2-ARE pathway by unsaturated aldehydes using a luciferase reporter gene assay.

Materials:

-

Mammalian cell line (e.g., HepG2, HEK293T)

-

ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene)

-

Renilla luciferase control plasmid (for normalization)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Unsaturated aldehyde of interest

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

Stop & Glo® Reagent (for dual-luciferase assays)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the unsaturated aldehyde or vehicle control. Incubate for a predetermined time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and then add 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking.

-

Luciferase Assay:

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

Mandatory Visualization: Keap1-Nrf2 Signaling Pathway

Caption: Keap1-Nrf2 signaling pathway activation by unsaturated aldehydes.

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

MAPK signaling cascades are key pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Unsaturated aldehydes have been shown to modulate MAPK signaling, although the specific effects can be context-dependent.

Involvement of ERK, JNK, and p38 Pathways

Studies have implicated several MAPK pathways in the cellular response to unsaturated aldehydes. For instance, cinnamaldehyde has been shown to activate the ERK1/2 and JNK pathways, which in turn contribute to Nrf2 nuclear translocation and the expression of phase II detoxifying enzymes.[9] The activation of JNK by 4-hydroxy-2-nonenal (HNE) is another example of how these aldehydes can trigger stress-activated signaling cascades.[7] The involvement of these pathways suggests that unsaturated aldehydes can initiate complex cellular responses beyond the direct activation of Nrf2.

Quantitative Data on MAPK Activation

The activation of MAPK pathways is typically assessed by measuring the phosphorylation of the kinases.

| Unsaturated Aldehyde | Cell Line | Pathway Activated | Endpoint Measured | Observation | Reference |

| Cinnamaldehyde | HepG2 | ERK1/2, JNK, Akt | Protein phosphorylation | Increased phosphorylation of ERK1/2, JNK, and Akt | [9] |

| 4-Hydroxy-2-nonenal (HNE) | HBE1 | JNK | GCLC and GCLM induction | JNK involved in HNE-induced gene induction | [7] |

Experimental Protocol: Western Blot for Phosphorylated JNK

This protocol outlines the steps for detecting the activation of the JNK pathway by measuring the levels of phosphorylated JNK (p-JNK) using Western blotting.

Materials:

-

Cell line of interest

-

Unsaturated aldehyde

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence detector)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the unsaturated aldehyde at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane of the bound antibodies.

-

Reprobe the membrane with the anti-total JNK antibody to normalize for protein loading.

-

Mandatory Visualization: MAPK Signaling Pathway

Caption: A generalized MAPK signaling cascade activated by unsaturated aldehydes.

Induction of Inflammatory Signaling Pathways

Unsaturated aldehydes are also known to modulate inflammatory responses, primarily through the activation of the NF-κB pathway and the subsequent release of pro-inflammatory cytokines.

Role in NF-κB Activation and Cytokine Release

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[1] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α). Some unsaturated aldehydes, such as HNE, can directly interact with and inhibit the IKK complex, thereby suppressing NF-κB activation.[1] However, other studies have shown that unsaturated aldehydes can also induce the release of inflammatory mediators, suggesting a more complex and context-dependent role in inflammation.[10]

Quantitative Data on Inflammatory Response

| Unsaturated Aldehyde | Cell Line | Endpoint Measured | Concentration | Observation | Reference |

| Acrolein | U937 (human macrophagic) | IL-8 and TNF-α release | 10–30 µM | Significant release of IL-8 and TNF-α | [11] |

| 4-Hydroxy-2-nonenal (HNE) | U937 (human macrophagic) | IL-8 release | 30–100 µM | Stimulated release of IL-8 | [11] |

Experimental Protocol: ELISA for IL-8 Quantification

This protocol details the quantification of IL-8 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well ELISA plates

-

Cell culture supernatants from cells treated with unsaturated aldehydes

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the IL-8 capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block the remaining protein-binding sites with assay diluent for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Prepare a standard curve using recombinant IL-8.

-

Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation: Wash the plate and add the biotinylated IL-8 detection antibody to each well. Incubate for 2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add TMB substrate. Incubate for 20 minutes at room temperature in the dark. The solution will turn blue.

-

Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the IL-8 standards. Use the standard curve to determine the concentration of IL-8 in the samples.

Mandatory Visualization: Inflammatory Signaling Pathway

Caption: Inflammatory signaling pathway involving NF-κB activation.

Crosstalk and Integrated Cellular Response

The signaling pathways modulated by unsaturated aldehydes are not isolated but exhibit significant crosstalk. For instance, MAPK pathways can influence the activity of Nrf2, and there is a well-documented interplay between the Nrf2 and NF-κB pathways.[12][13] The overall cellular response to an unsaturated aldehyde is therefore a complex integration of these interconnected signaling networks.

Mandatory Visualization: Crosstalk Between Signaling Pathways

Caption: Crosstalk between Nrf2, MAPK, and NF-κB pathways in response to unsaturated aldehydes.

Conclusion

Unsaturated aldehydes are biologically active molecules that exert their effects through direct interaction with cellular components, leading to the modulation of key signaling pathways. Their ability to activate the Keap1-Nrf2 pathway highlights their role in the cellular antioxidant defense system. Concurrently, their influence on MAPK and inflammatory signaling pathways underscores their involvement in cellular stress responses and inflammation. The intricate crosstalk between these pathways determines the ultimate cellular fate. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals in harnessing the potential therapeutic benefits of modulating these pathways while mitigating potential toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cinnamon-Derived Dietary Factor Cinnamic Aldehyde Activates the Nrf2-Dependent Antioxidant Response in Human Epithelial Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragrant unsaturated aldehydes elicit activation of the Keap1/Nrf2 system leading to the upregulation of thioredoxin expression and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luciferase reporter assay [bio-protocol.org]

- 12. Redox-sensitive Nrf2 and MAPK signaling pathways contribute to trichloroethene-mediated autoimmune disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma Principle: A Technical Guide to the Natural Occurrence and Sources of 9-Decenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Decenal, a C10 unsaturated aldehyde, is a significant contributor to the aroma profile of a diverse range of natural products, from fruits and herbs to fermented beverages. Its characteristic waxy, citrus- and floral-like scent makes it a valuable compound in the flavor and fragrance industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various sources. It further delves into the analytical methodologies employed for its extraction and quantification and explores its putative biosynthetic origins within the plant kingdom.

Natural Occurrence of this compound

This compound has been identified as a volatile organic compound in a wide array of plant species and food products. Its presence, often in trace amounts, can have a significant impact on the overall flavor and aroma. The following tables summarize the known natural sources of this compound. Due to its often low concentration and co-elution with other aldehydes, specific quantitative data for this compound is limited in the scientific literature. Much of the available data pertains to total aldehydes or isomeric forms such as (E)-2-Decenal.

Table 1: Natural Occurrence of this compound in Fruits

| Fruit | Family | Reference(s) |

| Apple (Malus domestica) | Rosaceae | [1] |

| Asian Pear (Pyrus pyrifolia) | Rosaceae | [1] |

| Banana (Musa spp.) | Musaceae | [1] |

| Black Currant (Ribes nigrum) | Grossulariaceae | [1] |

| Cherry (Prunus spp.) | Rosaceae | [1] |

| Grape (Vitis vinifera) | Vitaceae | [1] |

| Plum (Prunus domestica) | Rosaceae | [1] |

| Strawberry (Fragaria × ananassa) | Rosaceae | [1] |

| Quince (Chinese) (Pseudocydonia sinensis) | Rosaceae | [2] |

| Citrus Fruits (general) | Rutaceae | [3] |

Table 2: Natural Occurrence of this compound in Herbs, Spices, and Other Foods

| Source | Type | Reference(s) |

| Coriander Leaf (Coriandrum sativum) | Herb | [4] |

| Blue Cheese | Dairy | [1] |

| Cheddar Cheese | Dairy | [1] |

| Honey | Food Product | [1] |

Table 3: Natural Occurrence of this compound in Beverages

| Beverage | Type | Reference(s) |

| Beer | Alcoholic | [1] |

| Brandy | Alcoholic | [1] |

| Cider | Alcoholic | [1] |

| Rum | Alcoholic | [1] |

| Sake | Alcoholic | [1] |

| Sherry | Alcoholic | [1] |

| Wine | Alcoholic | [1] |

| Whiskey | Alcoholic | [1] |

| Cocoa | Non-alcoholic | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to primarily occur through the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids.[5][6][7] While the specific enzymatic steps leading exclusively to this compound are not fully elucidated, a general pathway can be proposed based on the known mechanisms for the formation of other unsaturated aldehydes.

The pathway is initiated by the lipoxygenase-catalyzed hydroperoxidation of a C18 polyunsaturated fatty acid, such as linoleic acid or linolenic acid. This reaction forms a hydroperoxide intermediate.[5] Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide, yielding a shorter-chain aldehyde and an oxo-acid.[5] The formation of a C10 aldehyde like this compound would likely involve the cleavage of a specific hydroperoxy derivative of a C18 fatty acid.

Experimental Protocols: Extraction, Identification, and Quantification

The analysis of this compound from natural sources typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Due to its volatility, headspace sampling techniques are often employed.

Sample Preparation and Extraction

3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly suitable for the analysis of volatile compounds like this compound from solid or liquid samples.

-

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps (B75204) and septa

-

Heating block or water bath with magnetic stirring capabilities

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Protocol:

-

A known quantity of the homogenized sample (e.g., fruit puree, chopped herbs) is placed into a headspace vial.

-

An internal standard (e.g., a non-naturally occurring aldehyde or a stable isotope-labeled standard) is added for quantification.

-

The vial is securely sealed.

-

The vial is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile analytes.

-

The fiber is then retracted and immediately introduced into the hot injector of the GC-MS for thermal desorption of the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of this compound.

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column (e.g., DB-5ms, HP-5ms, or a wax column like DB-WAX)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase at 5 °C/min to 240 °C

-

Final hold: 240 °C for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

-

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the unknown peak with that of a pure standard and by matching the mass spectrum with commercial libraries (e.g., NIST, Wiley).

Derivatization for Enhanced Sensitivity

For trace-level quantification, derivatization of the aldehyde functional group can be employed to improve chromatographic properties and detector response.

-

Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common reagent that reacts with aldehydes to form stable oxime derivatives.

-

Protocol (On-fiber derivatization with SPME):

-

The SPME fiber is first exposed to the headspace of a vial containing the PFBHA solution.

-

The derivatizing agent-loaded fiber is then exposed to the headspace of the sample vial.

-

The derivatized analytes are then desorbed and analyzed by GC-MS.

-

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of this compound in a natural sample.

Conclusion

This compound is a naturally occurring aldehyde that plays a crucial role in the sensory perception of numerous fruits, herbs, and beverages. Its biosynthesis is likely linked to the oxidative degradation of fatty acids. The analysis of this volatile compound requires sensitive and specific techniques, with HS-SPME-GC-MS being a method of choice. Further research is warranted to fully elucidate the specific enzymatic pathways leading to its formation in different plant species and to obtain more comprehensive quantitative data on its natural distribution. This knowledge will be invaluable for applications in food science, flavor chemistry, and potentially for the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Long-Chain Aliphatic Aldehydes

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic aldehydes are crucial intermediates and target molecules in a multitude of research and development areas, including the synthesis of pharmaceuticals, fragrances, and advanced materials. Their synthesis demands methodologies that are not only efficient and high-yielding but also compatible with a diverse array of functional groups. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing long-chain aliphatic aldehydes, with a focus on hydroformylation of alkenes, oxidation of primary alcohols, and reduction of carboxylic acids and their derivatives. Detailed experimental protocols, comparative quantitative data, and visual representations of key workflows and pathways are presented to aid researchers in selecting and implementing the most suitable synthetic routes for their specific applications.

Core Synthetic Methodologies

The synthesis of long-chain aliphatic aldehydes can be broadly categorized into three main approaches:

-

Hydroformylation of Long-Chain Alkenes: This industrial-scale process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] It is a powerful method for converting simple hydrocarbon feedstocks into valuable aldehydes.

-

Oxidation of Long-Chain Primary Alcohols: A widely used laboratory-scale approach, the selective oxidation of primary alcohols offers a direct route to aldehydes. The key challenge lies in preventing over-oxidation to the corresponding carboxylic acid.[2] Several mild and selective oxidizing agents have been developed for this purpose.

-

Reduction of Long-Chain Carboxylic Acids and Derivatives: While the direct reduction of carboxylic acids to aldehydes is challenging, the reduction of their more reactive derivatives, such as acyl chlorides and esters, provides a viable synthetic pathway.[3] This approach often requires carefully controlled reaction conditions and specialized reducing agents.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for the key synthetic methods, providing a basis for comparison of their efficacy for various long-chain aliphatic substrates.

Table 1: Hydroformylation of Long-Chain Alkenes

| Alkene | Catalyst System | Conditions | n:iso Ratio | Yield (%) | Reference |

| 1-Dodecene | Rh/Sulfoxantphos | Microemulsion, 24 h | 98:2 | ~60 | N/A |

| 1-Octene (B94956) | [Rh(acac)(CO)₂]/[OMIM][TPPMS] | scCO₂, 140 bar | High linear | High | [4] |

| 1-Octene | Co₂(CO)₈@PPh₃-1/10 | 140 °C | N/A | 87 | [5] |

Table 2: Oxidation of Long-Chain Primary Alcohols

| Alcohol | Method | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 1-Dodecanol | Swern | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | 1.5 | ~90 | [6] |

| 1-Decanol | PCC | PCC, Celite | CH₂Cl₂ | 2-4 | High | [7] |

| Allylic Alcohol | Dess-Martin | DMP | CH₂Cl₂ | 2 | 90 | [8] |

| 1-Octanol | TEMPO/NaOCl | TEMPO, NaOCl | CH₂Cl₂/H₂O | <1 | 95 | [9] |

| Lauryl Alcohol | Phase Transfer | K₂CrO₄, TBAB | Toluene/H₂O | 2 | >90 | [10] |

Table 3: Reduction of Long-Chain Carboxylic Acid Derivatives

| Substrate | Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Ester | DIBAL-H Reduction | DIBAL-H | Toluene | -78 | 82 | [11] |

| Ester | DIBAL-H Reduction | DIBAL-H | Diethyl ether | -78 | Quantitative | [12] |

| Acyl Chloride | Hydride Reduction | LiAlH(Ot-Bu)₃ | THF | -78 | High | [13][14] |

| Lauroyl Chloride | Rosenmund Reduction | H₂, Pd/BaSO₄ | Toluene | Reflux | High | N/A |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Hydroformylation of 1-Octene

This protocol is adapted from a continuous flow process.[4]

Materials:

-

[Rh(acac)(CO)₂]

-

[OMIM][TPPMS] (1-octyl-3-methylimidazolium diphenylphosphinobenzene-3-sulfonate)

-

1-Octene

-

Supercritical CO₂ (scCO₂)

-

CO/H₂ gas mixture

-

High-pressure reactor with a sight glass and sparging stirrer

Procedure:

-

Catalyst Preparation: In situ, dissolve the catalyst precursor, [Rh(acac)(CO)₂], and the ligand, [OMIM][TPPMS], in a mixture of nonanal and 1-octene within the reactor.

-

Reaction Setup: Pressurize the reactor with scCO₂ to the desired pressure (e.g., 140 bar).

-

Reactant Feed: Continuously feed 1-octene, dissolved in scCO₂, and the CO/H₂ gas mixture through the reactor using appropriate pumps and mass flow controllers.

-

Reaction Conditions: Maintain the reaction temperature and pressure to achieve the desired conversion and selectivity.

-

Product Extraction: The aldehyde product is extracted from the catalyst-containing phase by the supercritical fluid phase.

-

Analysis: Analyze the product stream by gas chromatography to determine conversion and selectivity.

Protocol 2: Swern Oxidation of a Primary Alcohol

This is a general procedure for the Swern oxidation.[4][6]

Materials:

-

Oxalyl chloride (1.5 equiv)

-

Dimethyl sulfoxide (B87167) (DMSO) (2.7 equiv)

-

Primary alcohol (1.0 equiv)

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA) (5.0-7.0 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether or THF (optional)

Procedure:

-

Activation of DMSO: To a solution of oxalyl chloride in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under an inert atmosphere (N₂ or Ar), add a solution of DMSO in anhydrous CH₂Cl₂ dropwise over 5 minutes. Stir the mixture for 10-15 minutes.

-

Addition of Alcohol: Slowly add a solution of the primary alcohol in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 5-10 minutes, maintaining the temperature at -78 °C. Stir for an additional 20-30 minutes.

-

Addition of Base: Add triethylamine or DIPEA dropwise to the mixture over 10 minutes.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for 1-1.5 hours. Quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by flash column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol

This is a general procedure for the DMP oxidation.[8]

Materials:

-

Primary alcohol (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

Procedure:

-

Reaction Setup: To a solution of the primary alcohol in anhydrous CH₂Cl₂ at room temperature, add DMP in one portion.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC. For acid-sensitive substrates, pyridine (B92270) or solid NaHCO₃ can be added as a buffer.

-

Quenching and Work-up: Dilute the reaction mixture with diethyl ether and quench by pouring it into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the layers become clear.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by flash column chromatography.

Protocol 4: Pyridinium Chlorochromate (PCC) Oxidation of a Primary Alcohol

This is a general procedure for PCC oxidation.[7]

Materials:

-

Primary alcohol (1.0 equiv)

-

Pyridinium chlorochromate (PCC) (1.2 equiv)

-

Celite or molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a suspension of PCC and Celite in anhydrous CH₂Cl₂, add a solution of the primary alcohol in CH₂Cl₂ in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. A brown, tar-like material will precipitate during the reaction.

-

Work-up: Dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium residues.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Purification: Purify the aldehyde by flash column chromatography if necessary.

Protocol 5: DIBAL-H Reduction of a Long-Chain Ester to an Aldehyde

This is a general procedure for the partial reduction of an ester.[15]

Materials:

-

Long-chain ester (1.0 equiv)

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in a suitable solvent, 1.0 - 1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Toluene)

-

Methanol (B129727) (for quenching)

-

Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl

Procedure:

-

Reaction Setup: Dissolve the ester in the anhydrous solvent in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of DIBAL-H: Add the DIBAL-H solution dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.

-

Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aldehyde by column chromatography on silica gel, distillation, or recrystallization.

Protocol 6: Reduction of a Long-Chain Acyl Chloride to an Aldehyde

This protocol utilizes a milder hydride reagent to prevent over-reduction.[13][14]

Materials:

-

Long-chain acyl chloride (e.g., lauroyl chloride) (1.0 equiv)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the acyl chloride in anhydrous THF.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the stirred acyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction at -78 °C by the slow addition of water or dilute HCl.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration and Purification: Remove the solvent under reduced pressure. The crude aldehyde can be purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathway: Metabolism of Long-Chain Fatty Aldehydes

Long-chain aliphatic aldehydes are key intermediates in various metabolic pathways. Their accumulation can lead to cellular stress, while their controlled metabolism is crucial for cellular homeostasis and signaling.[16]

Caption: Metabolic fate of long-chain aliphatic aldehydes and their role in cellular processes.

Experimental Workflow: General Synthesis of a Long-Chain Aldehyde from a Primary Alcohol via Oxidation

The following diagram illustrates a typical laboratory workflow for the synthesis of a long-chain aldehyde from its corresponding primary alcohol.

Caption: A generalized experimental workflow for the oxidation of a primary alcohol to an aldehyde.

Conclusion

The synthesis of long-chain aliphatic aldehydes is a well-established field with a variety of reliable methods at the disposal of the modern chemist. The choice of synthetic route—be it hydroformylation, oxidation, or reduction—will ultimately depend on factors such as the scale of the synthesis, the nature of the starting material, the presence of other functional groups, and the desired purity of the final product. This guide has provided a detailed overview of the most pertinent methodologies, complete with comparative data and practical experimental protocols, to empower researchers in their synthetic endeavors. The continued development of more efficient, selective, and sustainable catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing these valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

9-Decenal: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of 9-Decenal, covering its chemical identity, physicochemical properties, synthesis, and biological relevance. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: dec-9-enal[1][]

Synonyms: this compound, Costenal, 9-decen-1-al, decenal-9[][3][4]

CAS Number: 39770-05-3[1][]

Molecular Formula: C₁₀H₁₈O[1][][3]

Molecular Weight: 154.25 g/mol [1][]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [] |

| Odor | Aldehydic, citrus, green, waxy, floral | [][4][5] |

| Boiling Point | 211 - 220.2 °C at 760 mmHg | [1][][3] |

| Density | 0.829 g/cm³ | [][3] |

| Refractive Index | 1.432 - 1.443 at 20 °C | [][3] |

| Flash Point | 83.5 - 97.78 °C | [3][4] |

| Vapor Pressure | 0.115 mmHg at 25 °C | [3][4] |

| Solubility | Insoluble in water; soluble in alcohol | [][4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 9-decen-1-ol (B78377). A general two-step synthetic approach is outlined below, starting from undecylenic acid.

Step 1: Synthesis of 9-Decen-1-ol from Undecylenic Acid

This procedure is adapted from the synthesis of 9-decenol.[6]

-

Materials: Undecylenic acid, lead tetra-acetate, lithium chloride, anhydrous benzene (B151609), potassium-acetate, dimethyl-sulfoxide, potassium-hydroxide, methanol.

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a stirrer under an argon atmosphere, combine undecylenic acid (0.025 mol), lead tetra-acetate (0.02 mol), lithium chloride (0.0025 mol), and anhydrous benzene (30 ml).

-

Heat the mixture to 80°C with stirring.

-

Upon reaction completion, filter the solution and wash with water, followed by a saturated sodium bicarbonate solution, and then water again until neutral. Dry the organic layer over anhydrous magnesium sulfate (B86663) to yield 9-decenyl-chloride.

-

In a two-necked flask, combine the obtained 9-decenyl-chloride (0.0059 mol), potassium-acetate (0.0118 mol), and dimethyl-sulfoxide (10 ml).

-

Heat the mixture at 130-140°C for 1.5-2 hours.

-

After the reaction, wash the organic layer with water and sodium bicarbonate solution until neutral, then dry with anhydrous sodium-sulfate to yield 9-decenyl-acetate.

-

In a round-bottom flask, combine the 9-decenyl-acetate (0.01 mol), potassium-hydroxide (0.01 mol), 3 ml of water, and 2 ml of methanol.

-

Heat the mixture to boiling for 1-2 hours.

-

After cooling, extract the product with a suitable organic solvent, wash the organic layer until neutral, and dry over a drying agent.

-

Purify the crude 9-decen-1-ol by distillation.

-

Step 2: Oxidation of 9-Decen-1-ol to this compound

This is a general procedure for the oxidation of a primary alcohol to an aldehyde, for which various reagents can be used. Pyridinium (B92312) chlorochromate (PCC) is a common choice for this transformation.

-

Materials: 9-decen-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane, celite or silica (B1680970) gel.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 9-decen-1-ol in anhydrous dichloromethane.

-

Add PCC (approximately 1.5 equivalents) to the solution in one portion with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

-

Purification

The primary method for purifying this compound is silica gel column chromatography . The choice of eluent will depend on the polarity of the impurities. A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective.

For larger quantities, distillation under reduced pressure can be employed to purify the final product.

Analysis

Gas Chromatography (GC) is a suitable method for assessing the purity of this compound and for its quantification in various matrices.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is commonly used.

-

Column: A capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) is appropriate for separating aldehydes.[7]

-

Carrier Gas: Nitrogen or Helium.

-

Temperature Program:

-

Identification: The retention time of the peak corresponding to this compound is compared to that of a pure standard.[8]

-

Quantification: The peak area is proportional to the concentration of the compound.[8] An internal or external standard method can be used for accurate quantification.

Biological Relevance and Signaling Pathway

This compound serves as an intermediate in the laboratory synthesis of 2-Hydroxydecanedioic Acid.[9] This dicarboxylic acid is a biomarker for certain peroxisomal disorders, such as Zellweger syndrome, where it can be detected in the urine of affected individuals.[9] Zellweger spectrum disorders are a group of autosomal recessive conditions caused by mutations in PEX genes, leading to impaired peroxisome biogenesis and function.[10][11][12] A key consequence is the accumulation of very-long-chain fatty acids (VLCFAs) due to deficient beta-oxidation within the peroxisomes.[10][12]

The following diagram illustrates the logical relationship between this compound, its synthetic utility in creating a biomarker, and the associated metabolic disorder.

Caption: Logical workflow from this compound to its role as a precursor for a biomarker in Zellweger syndrome.

References

- 1. This compound | C10H18O | CID 162392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39770-05-3 [chemnet.com]

- 4. This compound, 39770-05-3 [thegoodscentscompany.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0034848) [hmdb.ca]